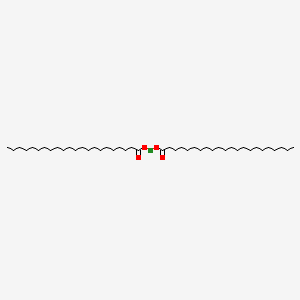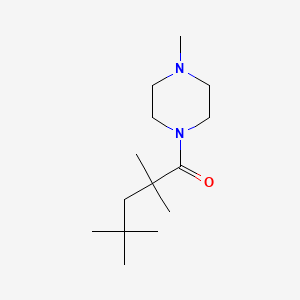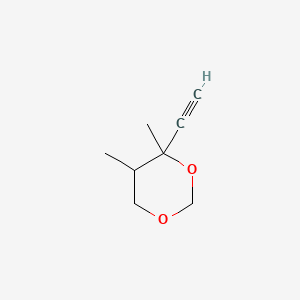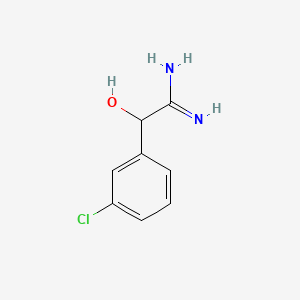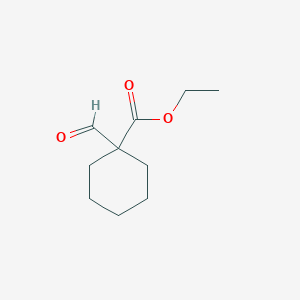
Morpholine trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Morpholinium trifluoromethanesulfonate is a chemical compound with the molecular formula C5H10F3NO4S. It is a salt formed by the combination of morpholine and trifluoromethanesulfonic acid. This compound is known for its unique properties and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of N-Morpholinium trifluoromethanesulfonate typically involves the reaction of morpholine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Análisis De Reacciones Químicas
N-Morpholinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N-Morpholinium trifluoromethanesulfonate can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other chemicals under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Morpholinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound is employed in biochemical studies and experiments.
Industry: N-Morpholinium trifluoromethanesulfonate is used in industrial processes, including the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-Morpholinium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, participate in bond formation or cleavage, and interact with other molecules.
Comparación Con Compuestos Similares
N-Morpholinium trifluoromethanesulfonate can be compared with other similar compounds, such as:
Triflamides: These compounds have similar trifluoromethanesulfonyl groups and exhibit comparable chemical properties.
Triflimides: These compounds also contain trifluoromethanesulfonyl groups and are used in similar applications.
Uniqueness: N-Morpholinium trifluoromethanesulfonate is unique due to its specific combination of morpholine and trifluoromethanesulfonic acid, which imparts distinct properties and reactivity.
Propiedades
Fórmula molecular |
C5H10F3NO4S |
|---|---|
Peso molecular |
237.20 g/mol |
Nombre IUPAC |
morpholine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) |
Clave InChI |
OVXDLDSWRLLUJT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



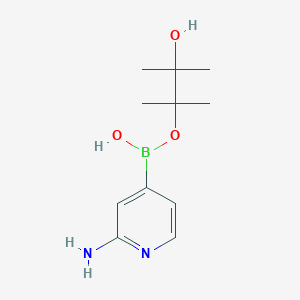
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
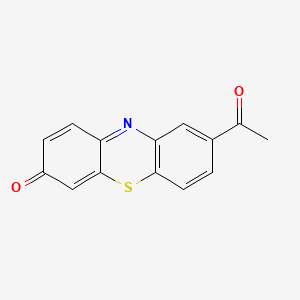
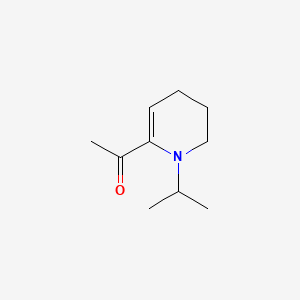
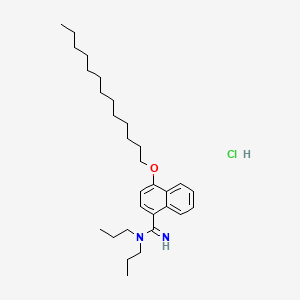
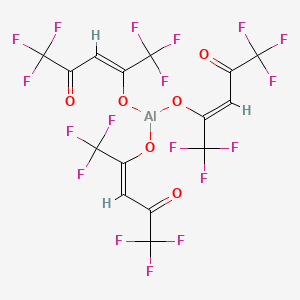
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
